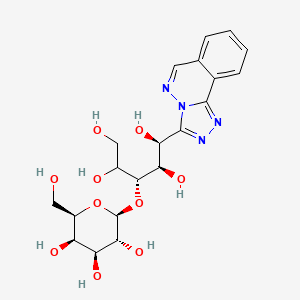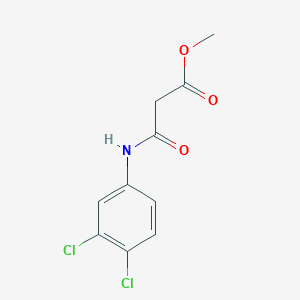
N-(3,4-Dichlorophenyl)malonamic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Dichlorophenyl)malonamic acid methyl ester: is a chemical compound with the molecular formula C10H9Cl2NO3 It is a derivative of malonic acid, where the hydrogen atoms of the malonic acid are replaced by a 3,4-dichlorophenyl group and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorophenyl)malonamic acid methyl ester typically involves the reaction of 3,4-dichloroaniline with malonic acid derivatives. One common method is to react 3,4-dichloroaniline with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then esterified to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3,4-Dichlorophenyl)malonamic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3,4-Dichlorophenyl)malonamic acid methyl ester is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It may also serve as a probe to investigate the effects of dichlorophenyl groups on biological systems .
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for designing inhibitors or activators of specific enzymes.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of N-(3,4-Dichlorophenyl)malonamic acid methyl ester involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets of enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(3,4-Dichlorophenyl)malonamic acid
- N-(3,4-Dichlorophenyl)malonamide
- N-(3,4-Dichlorophenyl)malonic acid
Comparison: N-(3,4-Dichlorophenyl)malonamic acid methyl ester is unique due to the presence of the methyl ester group, which can influence its reactivity and solubility. Compared to N-(3,4-Dichlorophenyl)malonamic acid, the methyl ester derivative is more lipophilic and may have different pharmacokinetic properties. The presence of the ester group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H9Cl2NO3 |
|---|---|
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
methyl 3-(3,4-dichloroanilino)-3-oxopropanoate |
InChI |
InChI=1S/C10H9Cl2NO3/c1-16-10(15)5-9(14)13-6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
YVUAYBPLOQGSGF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


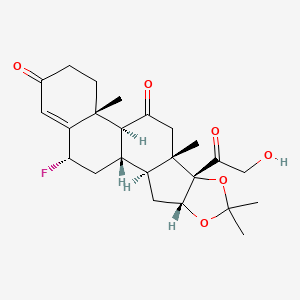
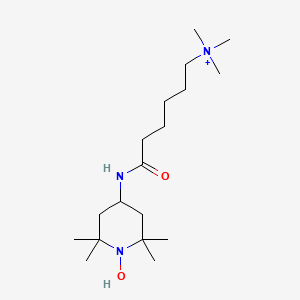


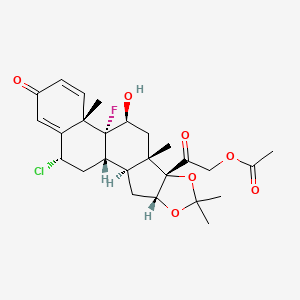
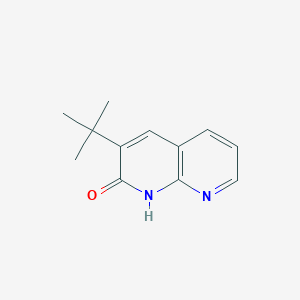
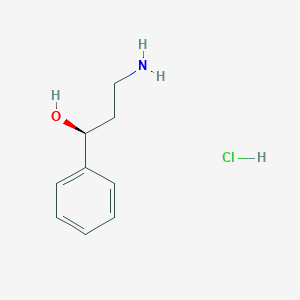
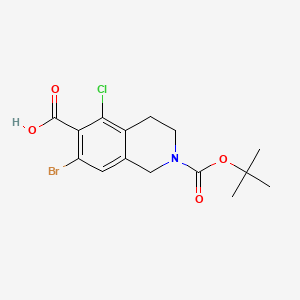
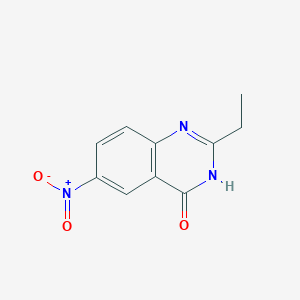
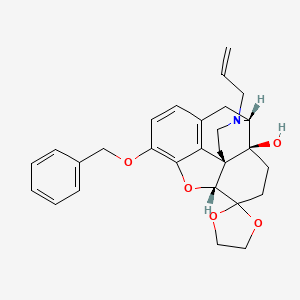

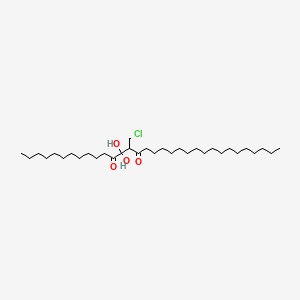
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13861830.png)
